N,N-Dimethyl-1,4-butanediamine dihydrochloride CAS number
N,N-Dimethyl-1,4-butanediamine dihydrochloride CAS number
An In-depth Technical Guide to N,N-Dimethyl-1,4-butanediamine Dihydrochloride for Advanced Research Applications
Executive Summary
This technical guide provides an in-depth exploration of N,N-Dimethyl-1,4-butanediamine and its dihydrochloride salt, a versatile diamine derivative critical to advancements in material science and pharmaceutical development. We will address the compound's identification, including a clarification on its CAS number, detail its physicochemical properties, provide a validated synthesis protocol with mechanistic insights, and explore its diverse applications. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for laboratory and industrial applications.
Compound Identification and Physicochemical Profile
A common point of confusion for researchers is the identification of the specific CAS number for the dihydrochloride salt versus its free base. The Chemical Abstracts Service (CAS) has assigned the number 3529-10-0 to the parent compound, N,N-Dimethyl-1,4-butanediamine .[1][2] In practice, the dihydrochloride salt is often referenced under this same CAS number by suppliers, with the salt form specified in the product description. The dihydrochloride is simply the protonated form of the free base, created by reacting the amine with two equivalents of hydrochloric acid.[3] This conversion is fundamental to its utility, as the salt form offers significantly different physical properties, such as improved stability and solubility in aqueous media, compared to the corrosive liquid free base.[2]
The table below summarizes and contrasts the key properties of the free base and its dihydrochloride salt, providing researchers with the necessary data for experimental design.
| Property | N,N-Dimethyl-1,4-butanediamine (Free Base) | N,N-Dimethyl-1,4-butanediamine Dihydrochloride (Salt) | Rationale / Reference |
| CAS Number | 3529-10-0 | 3529-10-0 (Typically referenced) | [1] |
| Molecular Formula | C₆H₁₆N₂ | C₆H₁₈Cl₂N₂ | Derived from parent |
| Molecular Weight | 116.21 g/mol | 189.13 g/mol | [2] / Calculated |
| Physical State | Liquid | White Crystalline Solid (Expected) | [2][4] / Analogy to[5] |
| Appearance | Clear, colorless liquid | White to off-white powder (Expected) | [4] / Analogy to[5] |
| Melting Point | Data not available | >275 °C (Expected High M.P.) | [2] / Analogy to[5] |
| Solubility | Soluble in organic solvents | Soluble in water, polar protic solvents | General salt properties |
| Key Hazards | Corrosive, Causes Burns | Irritant (Handle with care) | [2] |
Synthesis and Purification of N,N-Dimethyl-1,4-butanediamine Dihydrochloride
The synthesis of the dihydrochloride salt is a straightforward acid-base reaction, predicated on the nucleophilicity of the amine groups. The process begins with the free base, N,N-Dimethyl-1,4-butanediamine, which can be synthesized via several routes, including the reductive amination of 4-aminobutanal with dimethylamine or direct alkylation of 1,4-butanediamine.
The critical step for researchers is the conversion of the free base to the stable, easy-to-handle dihydrochloride salt. The causality here is driven by the desire to replace a volatile, corrosive liquid with a stable crystalline solid that is less hazardous and more convenient to weigh and dispense accurately.
Experimental Protocol: Salt Formation
-
Reagent Preparation : Dissolve N,N-Dimethyl-1,4-butanediamine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) at a concentration of approximately 0.5 M. Causality: Anhydrous conditions are crucial to prevent the introduction of water, which can interfere with crystallization. Diethyl ether is chosen for its ability to dissolve the amine free base but not the resulting hydrochloride salt, facilitating precipitation.
-
Acidification : Cool the solution in an ice bath (0 °C). Slowly add a solution of hydrochloric acid (2.1 eq) in the same solvent dropwise with vigorous stirring. Causality: The reaction is highly exothermic; cooling prevents thermal degradation and uncontrolled precipitation. A slight excess of HCl ensures complete protonation of both amine groups.
-
Precipitation and Isolation : A white precipitate will form immediately upon addition of HCl. Allow the suspension to stir at 0 °C for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing : Collect the white solid by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl. Causality: Washing with a cold, non-polar solvent ensures the product is not dissolved while impurities are removed.
-
Drying : Dry the resulting white crystalline solid under high vacuum to remove all residual solvent. Store the final product in a desiccator.
This self-validating protocol ensures high purity and yield by leveraging solubility differences. The formation of a stable, crystalline solid from a liquid starting material provides immediate visual confirmation of a successful reaction.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N,N-Dimethyl-1,4-butanediamine Dihydrochloride.
Applications in Drug Development and Material Science
The utility of N,N-Dimethyl-1,4-butanediamine dihydrochloride stems from its bifunctional nature, possessing both a tertiary and a primary amine (in its free base form), which can be selectively functionalized. This makes it a valuable building block in several advanced applications.
-
Polymer Chemistry : As a diamine, it is a key monomer in the synthesis of polyamides and polyurethanes. It can act as a cross-linking agent, enhancing the durability, flexibility, and thermal stability of the resulting polymers.[6]
-
Pharmaceutical Intermediates : The compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its butanediamine backbone is a common structural motif in compounds targeting neurological conditions.[6] The ability to form stable bonds makes it valuable for constructing complex molecular architectures.[6]
-
Corrosion Inhibitors : The nitrogen atoms can effectively chelate metal surfaces, forming a protective layer that prevents oxidation. This makes it a useful component in the formulation of corrosion inhibitors for industrial applications.[6]
-
Ligands in Catalysis : In the field of organic synthesis, it can be employed as a ligand in various catalytic processes, facilitating chemical reactions with high efficiency and selectivity.[6]
Self-Validating Protocol for Safe Handling and Storage
Given the corrosive nature of the free base and the potential irritant properties of the dihydrochloride salt, adherence to a strict safety protocol is mandatory.[2] This protocol is designed to be self-validating, ensuring user safety through procedural logic.
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, chemical safety goggles, and a lab coat. Rationale: Protects skin and eyes from potential contact with the corrosive free base or irritant salt.[2]
-
Handling : Conduct all manipulations within a certified chemical fume hood. Rationale: The free base can be volatile, and the salt can be a fine powder; a fume hood prevents inhalation.
-
Storage : Store the dihydrochloride salt in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong bases and oxidizing agents. Rationale: Amine salts can be hygroscopic. Storing away from bases prevents the unintended liberation of the volatile and corrosive free amine.[7]
-
Spill Protocol : In case of a spill, decontaminate the area with a suitable absorbent material. For the free base, neutralize with a weak acid (e.g., citric acid solution) before cleanup. For the salt, sweep up the solid material carefully to avoid creating dust.
-
Disposal : Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must ensure complete and accurate classification.[2]
Conclusion
N,N-Dimethyl-1,4-butanediamine and its dihydrochloride salt are indispensable chemical tools for the modern researcher. By understanding its proper identification (CAS 3529-10-0), physicochemical properties, synthesis, and safe handling, professionals in drug development and material science can fully leverage its potential as a versatile building block for creating novel polymers, pharmaceuticals, and other advanced materials.
References
- N,N-Dimethyl-1,4-butanediamine, 98%. Fisher Scientific. [URL: https://www.fishersci.ca/ca/en/catalog/product.jsp?
- 1,4-Diaminobutane dihydrochloride with Cas 333-93-7. Autech Industry. [URL: https://www.autechindustry.com/14-diaminobutane-dihydrochloride-with-cas-333-93-7/]
- N,N'-Dimethyl-1,4-butanediamine. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/n-n-dimethyl-1-4-butanediamine]
- N1,N4-dimethyl-1,4-butanediamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c4fae]
- SAFETY DATA SHEET: N,N-Dimethyl-1,4-butanediamine. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=H50276&productDescription=N%2CN-Dimethyl-1%2C4-butanediamine%2C+98%25+5g&vendorId=VN00033897&countryCode=US&language=en]
- Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. The Royal Society of Chemistry. [URL: https://www.rsc.
- What is the mechanism of Ethylenediamine Dihydrochloride?. Patsnap Synapse. [URL: https://synapse.patsnap.com/post/insights/what-is-the-mechanism-of-ethylenediamine-dihydrochloride-2024-07-17]
- N,N'-DIMETHYL-1,4-BUTANEDIAMINE Suppliers. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSupplier-16011-97-5_2.htm]
- Synthesis of amine hydrochloride salts. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-amine-hydrochloride-salts_fig2_259441113]
- Chemical Properties of 1,4-Butanediamine (CAS 110-60-1). Cheméo. [URL: https://www.chemeo.com/cid/41-391-5/1-4-Butanediamine.properties]
- 1,4-Butanediamine. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C110601&Mask=FFF]
- Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2015.1058694]
- N,N-Dimethyl-1,4-butanediamine, 98% 5 g. Thermo Scientific Chemicals. [URL: https://www.thermofisher.
- How can I remove hydrochloride from Ethylenediamine.dihydrochloride?. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. N,N-Dimethyl-1,4-butanediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 4. N,N-Dimethyl-1,4-butanediamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. autechindustry.com [autechindustry.com]
- 6. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]
- 7. N,N′-Dimethyl-1,4-butanediamine | 16011-97-5 [sigmaaldrich.com]
